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molecular formula C7H16O2 B018018 2-Methyl-2-propyl-1,3-propanediol CAS No. 78-26-2

2-Methyl-2-propyl-1,3-propanediol

Cat. No. B018018
M. Wt: 132.2 g/mol
InChI Key: JVZZUPJFERSVRN-UHFFFAOYSA-N
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Patent
US04393251

Procedure details

Using the method described in Example 1(b), one part per hour of a 72 percent strength by weight aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.36 part of 2-methyl-2-propyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 89.5 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylpentanal and 2-methyl-2-propyl-3-hydroxypropanal, 2-methyl-2-propyl-propane-1,3-diol, of boiling point 112°-113° C./5 mbar (melting point 58°-60° C.), is obtained in an amount corresponding to 0.6967 part per hour. This is equivalent to a yield of 95.3% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH:3]=[O:4].O>CO>[CH3:1][CH:2]([CH2:7][CH2:8][CH3:9])[CH:3]=[O:4].[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH:3]=[O:4].[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Example 1(a), at 130° C.

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)CCC
Name
Type
product
Smiles
CC(C=O)(CO)CCC
Name
Type
product
Smiles
CC(CO)(CO)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04393251

Procedure details

Using the method described in Example 1(b), one part per hour of a 72 percent strength by weight aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.36 part of 2-methyl-2-propyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 89.5 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylpentanal and 2-methyl-2-propyl-3-hydroxypropanal, 2-methyl-2-propyl-propane-1,3-diol, of boiling point 112°-113° C./5 mbar (melting point 58°-60° C.), is obtained in an amount corresponding to 0.6967 part per hour. This is equivalent to a yield of 95.3% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH:3]=[O:4].O>CO>[CH3:1][CH:2]([CH2:7][CH2:8][CH3:9])[CH:3]=[O:4].[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH:3]=[O:4].[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Example 1(a), at 130° C.

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)CCC
Name
Type
product
Smiles
CC(C=O)(CO)CCC
Name
Type
product
Smiles
CC(CO)(CO)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04393251

Procedure details

Using the method described in Example 1(b), one part per hour of a 72 percent strength by weight aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.36 part of 2-methyl-2-propyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 89.5 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylpentanal and 2-methyl-2-propyl-3-hydroxypropanal, 2-methyl-2-propyl-propane-1,3-diol, of boiling point 112°-113° C./5 mbar (melting point 58°-60° C.), is obtained in an amount corresponding to 0.6967 part per hour. This is equivalent to a yield of 95.3% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH:3]=[O:4].O>CO>[CH3:1][CH:2]([CH2:7][CH2:8][CH3:9])[CH:3]=[O:4].[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH:3]=[O:4].[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Example 1(a), at 130° C.

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)CCC
Name
Type
product
Smiles
CC(C=O)(CO)CCC
Name
Type
product
Smiles
CC(CO)(CO)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04393251

Procedure details

Using the method described in Example 1(b), one part per hour of a 72 percent strength by weight aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal is hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.36 part of 2-methyl-2-propyl-3-hydroxypropanal per liter of catalyst per hour. The conversion is 89.5 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water and small amounts of methanol, 2-methylpentanal and 2-methyl-2-propyl-3-hydroxypropanal, 2-methyl-2-propyl-propane-1,3-diol, of boiling point 112°-113° C./5 mbar (melting point 58°-60° C.), is obtained in an amount corresponding to 0.6967 part per hour. This is equivalent to a yield of 95.3% of theory, based on starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH:3]=[O:4].O>CO>[CH3:1][CH:2]([CH2:7][CH2:8][CH3:9])[CH:3]=[O:4].[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH:3]=[O:4].[CH3:1][C:2]([CH2:7][CH2:8][CH3:9])([CH2:5][OH:6])[CH2:3][OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)CCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)(CO)CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
as described in Example 1(a), at 130° C.

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)CCC
Name
Type
product
Smiles
CC(C=O)(CO)CCC
Name
Type
product
Smiles
CC(CO)(CO)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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